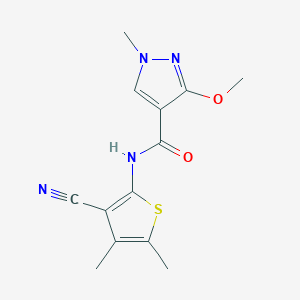

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a thiophene core substituted with cyano and dimethyl groups, linked to a methoxy- and methyl-substituted pyrazole-carboxamide moiety. Such compounds are often designed to exploit interactions with biological targets, such as insect nicotinic acetylcholine receptors, leveraging substituents like cyano groups for enhanced activity .

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c1-7-8(2)20-13(9(7)5-14)15-11(18)10-6-17(3)16-12(10)19-4/h6H,1-4H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGKLQOCRJHWJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CN(N=C2OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A thiophene ring substituted with a cyano group and dimethyl groups.

- A pyrazole ring with a methoxy group and a carboxamide functional group.

This unique arrangement contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity. The mechanism may involve disruption of microbial cellular processes or inhibition of specific enzymes necessary for survival.

Anticancer Activity

Research has shown that this compound possesses significant anticancer properties. It has been evaluated in various cancer cell lines, demonstrating the ability to induce apoptosis (programmed cell death) through several pathways:

- Mitochondrial Pathway : The compound may affect mitochondrial membrane potential, leading to the release of pro-apoptotic factors.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : It could modulate receptor activities that are critical for tumor growth and survival.

Study 1: Anticancer Efficacy in Cell Lines

A study evaluated the effects of the compound on K562 cells (a human leukemia cell line). Results indicated that treatment with varying concentrations led to significant apoptosis, with a half-maximal effective concentration (EC50) observed at approximately 10 µM. Flow cytometry analyses confirmed the induction of cell death through both apoptosis and necrosis pathways .

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial efficacy against several bacterial strains. The compound showed promising results, particularly against Gram-positive bacteria, suggesting potential as an antibacterial agent .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cellular processes | |

| Anticancer | Induction of apoptosis | Mitochondrial pathway activation | |

| Cell Cycle Arrest | G0/G1 phase arrest | Inhibition of proliferation |

Comparison with Similar Compounds

Pyridine-Thioacetamide Derivatives

Compound 2: N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide

- Key Features: Open-chain structure with a pyridine ring, cyano group, and thioether linkage.

- Bioactivity: Exhibited superior insecticidal activity (LC₅₀ = 0.0038 mmol/L) against cowpea aphids compared to acetamiprid (LC₅₀ = 0.0069 mmol/L), attributed to the cyano group and open-chain conformation enhancing receptor binding .

Compound 3: 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide

- Key Features: Cyclized thienopyridine core lacking the cyano group.

- Bioactivity: Reduced activity (LC₅₀ = 0.0085 mmol/L) compared to Compound 2, highlighting the critical role of the cyano group and open-chain flexibility in bioactivity .

Pyrazole-Carboxamide Derivatives

Compound 3a–3p: 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide

- Key Features: Dual pyrazole rings with chloro, cyano, and aryl substituents.

- Synthetic Insights : Yields ranged from 62% to 71%, with melting points (123–183°C) influenced by electron-withdrawing substituents (e.g., Cl, F) .

Comparative Analysis

Table 1: Structural and Bioactivity Comparison

Structure-Activity Relationship (SAR) Insights

Cyano Group: Critical for insecticidal potency, as seen in Compound 2’s superior activity over Compound 2. The electron-withdrawing nature of the cyano group likely enhances binding to insect receptors .

Open-Chain vs. Cyclized Structures : Open-chain derivatives (e.g., Compound 2) show higher flexibility, enabling better target engagement than rigid cyclized systems (e.g., Compound 3) .

Substituent Effects: Thiophene vs. Methoxy Group: The 3-methoxy group in the target compound could improve metabolic stability compared to halogenated analogues (e.g., 5-chloro in Compound 3a) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.